3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid
CAS No.: 705962-58-9
Cat. No.: VC3944284
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 705962-58-9 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H13NO3/c1-9-2-4-10(5-3-9)11-8-14-12(17-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | KUHSHVDXDQXTQG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 1,3-oxazole core, a heterocyclic ring containing one oxygen and one nitrogen atom. At position 5 of the oxazole ring, a 4-methylphenyl group (para-methyl-substituted benzene) is attached, while position 2 is linked to a three-carbon propanoic acid chain. This configuration is confirmed by its canonical SMILES representation: CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O .
Functional Group Interactions
The oxazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding, while the methyl group enhances hydrophobicity. The propanoic acid moiety introduces carboxylic acid functionality, enabling salt formation or esterification . These features collectively influence the compound’s reactivity and solubility profile.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related oxazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid | C₁₃H₁₃NO₃ | 231.25 | 4-Methylphenyl, propanoic acid |
| 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid | C₁₂H₁₁NO₃ | 217.22 | Phenyl, propanoic acid |
| 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid | C₁₂H₉F₂NO₃ | 253.20 | 2,4-Difluorophenyl, propanoic acid |
Table 1: Structural comparison of oxazole-based propanoic acid derivatives .
The 4-methylphenyl substitution distinguishes this compound by balancing steric bulk and electronic effects, which can modulate binding affinities in biological systems compared to halogenated or unsubstituted analogs .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves a cyclization reaction between 4-methylbenzaldehyde and glycine derivatives. A representative protocol includes:
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Condensation: 4-Methylbenzaldehyde reacts with glycine ethyl ester in the presence of a dehydrating agent (e.g., PCl₃) to form an imine intermediate.
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Cyclization: Heating the intermediate under reflux with ammonium acetate yields the oxazole ring.
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Hydrolysis: The ethyl ester is hydrolyzed using aqueous NaOH to produce the free propanoic acid.
This method achieves yields of 65–75% with purity >95%, as verified by HPLC.
Industrial Production Considerations
Scaling up synthesis requires optimizing reaction parameters:
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Catalyst Selection: Transition metal catalysts (e.g., CuI) reduce reaction time by 40% compared to traditional methods.
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Continuous Flow Systems: Microreactor technology enhances heat transfer and mixing, improving yield consistency.
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Green Chemistry Metrics: Solvent recovery systems and biocatalytic steps are under investigation to reduce waste .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point range of 149–153°C, consistent with related oxazole-carboxylic acids . Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, indicating moderate thermal stability suitable for most synthetic applications .
Solubility and Partitioning
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Aqueous Solubility: 2.1 mg/mL at 25°C (pH 7.4), increasing to 12.8 mg/mL under alkaline conditions due to deprotonation of the carboxylic acid.
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LogP: Calculated partition coefficient of 2.3 suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of oxazole).
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¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.12 (t, 2H, CH₂), 7.25–7.70 (m, 4H, aromatic), 8.45 (s, 1H, oxazole-H) .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Metal-Organic Frameworks (MOFs): Coordination with Zn²⁺ forms porous structures with BET surface areas >800 m²/g .
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Peptide Mimetics: Incorporation into pseudopeptides enhances protease resistance while maintaining bioactivity.
Pharmaceutical Development
Structure-activity relationship (SAR) studies highlight its role in optimizing drug candidates:
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COX-2 Inhibitors: Methylphenyl-oxazole analogs show 10-fold selectivity over COX-1 in vitro .
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DPP-4 Antagonists: Substitution at the propanoic acid position improves binding to the S2 pocket .
Comparative Analysis with Related Compounds
3-(4-Methylphenyl)propanoic Acid (CAS No. N/A)
This simpler analog lacks the oxazole ring, reducing molecular rigidity and bioactivity. Its melting point (115–117°C) and LogP (1.9) reflect decreased aromatic interactions .
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